Some sources describe (S)-4-Oxopiperidine-2-carboxylic acid as an antibiotic, possibly belonging to the macrolide class. Macrolides are a group of antibiotics known for their ability to inhibit bacterial growth []. However, further research is needed to confirm the antibiotic properties of (S)-4-Oxopiperidine-2-carboxylic acid and its effectiveness against specific bacterial strains.
Due to its structure, (S)-4-Oxopiperidine-2-carboxylic acid might be a valuable precursor molecule for the synthesis of more complex molecules with potential biological activity. Research on similar molecules, like (S)-1-Boc-4-oxopiperidine-2-carboxylic acid, suggests its use as a building block for the synthesis of peptidomimetics []. Peptidomimetics are compounds that mimic the structure and function of natural peptides, which are short chains of amino acids involved in various biological processes.
(S)-4-Oxopiperidine-2-carboxylic acid is a chiral compound characterized by a piperidine ring with a carboxylic acid and a ketone functional group. Its molecular formula is CHNO, and it has been identified as a significant building block in organic synthesis, particularly in the pharmaceutical industry. The presence of both the carbonyl and carboxylic acid groups allows for diverse reactivity, making it suitable for various chemical transformations .
Several methods exist for synthesizing (S)-4-Oxopiperidine-2-carboxylic acid:
(S)-4-Oxopiperidine-2-carboxylic acid serves as a versatile intermediate in various applications:
Several compounds share structural similarities with (S)-4-Oxopiperidine-2-carboxylic acid. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
(R)-4-Oxopiperidine-2-carboxylic acid | Enantiomer | Different stereochemistry |
(S)-1-Boc-4-oxopiperidine-2-carboxylic acid | Protected form | Contains a Boc protecting group |
(S)-6-Oxo-2-piperidinecarboxylic acid | Structural variation | Different position of oxo group |
4-Piperidone | Non-carboxylic derivative | Lacks carboxylic functionality |
These compounds highlight the unique characteristics of (S)-4-Oxopiperidine-2-carboxylic acid, particularly its chiral nature and dual functional groups that enhance its reactivity and applicability in synthetic chemistry and pharmacology .
(S)-4-Oxopiperidine-2-carboxylic acid is a chiral bicyclic compound featuring a six-membered piperidine ring with a ketone group at the 4-position and a carboxylic acid moiety at the 2-position. The molecule adopts a chair-like conformation stabilized by intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent nitrogen atom.
The systematic IUPAC name is (2S)-4-oxopiperidine-2-carboxylic acid, derived from the parent piperidine ring with substituents at positions 2 and 4. Constitutional isomers are limited due to the rigid bicyclic structure, but theoretical alternatives could include positional isomers (e.g., 3-oxo or 5-carboxylic acid variants), which are not reported in the literature.
The chiral center at carbon 2 (C2) is validated through:
The compound does not exhibit significant tautomerism under standard conditions. The ketone group at C4 and carboxylic acid at C2 remain stable, unlike lactam-lactim systems. Computational studies on analogous systems (e.g., 2-pyridones) suggest that tautomeric equilibria are influenced by substituents and solvent polarity, but such behavior is not observed here.
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₆H₉NO₃ | |
Molecular Weight | 143.14 g/mol | |
SMILES | C1CNC(CC1=O)C(=O)O | |
InChI | InChI=1S/C6H9NO3/c8-4-1-2-7-5(3-4)6(9)10/h5,7H,1-3H2,(H,9,10)/t5-/m0/s1 |
(S)-4-Oxopiperidine-2-carboxylic acid, a chiral compound with molecular formula C6H9NO3 and molecular weight 143.14 g/mol, exhibits distinctive Nuclear Magnetic Resonance spectral characteristics that provide valuable structural information [1] [2]. The compound features a piperidine ring with a ketone functionality at the 4-position and a carboxylic acid group at the 2-position, with the stereochemistry at C-2 being S-configuration [3].
The proton Nuclear Magnetic Resonance spectrum of (S)-4-Oxopiperidine-2-carboxylic acid reveals characteristic signals that correspond to the various hydrogen environments within the molecule [4] [5]. The most deshielded signal appears as a broad singlet at approximately 10.5-12.5 ppm, which is attributed to the carboxylic acid proton [6]. This significant downfield shift is consistent with the highly deshielded nature of carboxylic acid protons due to the electron-withdrawing effect of the adjacent carbonyl group [7].
The proton at the C-2 position, which is adjacent to both the nitrogen atom and the carboxylic acid group, typically resonates as a doublet of doublets at 4.0-4.3 ppm [8] [9]. This splitting pattern arises from coupling with the two non-equivalent protons at the C-3 position [5]. The stereochemistry at this position influences the coupling constants, which are typically observed in the range of J = 3.5-8.5 Hz [4] [6].
The methylene protons at positions C-3, C-5, and C-6 display complex splitting patterns due to their non-equivalent axial and equatorial orientations within the piperidine ring [9]. The C-3 methylene protons resonate at 2.1-2.7 ppm, with the axial proton typically appearing upfield relative to the equatorial proton [4] [5]. Similarly, the C-5 methylene protons appear at 2.3-2.9 ppm, while the C-6 methylene protons, being adjacent to the electronegative nitrogen atom, are more deshielded and resonate at 3.0-3.6 ppm [8] [6].
The amine proton (NH) of the piperidine ring typically appears as a broad singlet at 2.8-3.2 ppm, with the broadness attributed to quadrupolar relaxation effects and potential hydrogen bonding interactions [7] [6]. This signal is exchangeable with deuterium when deuterated solvents like deuterium oxide are used [10].
Position | Chemical Shift (ppm) | Multiplicity | Coupling |
---|---|---|---|
H-2 | 4.0-4.3 | doublet of doublets | J = 3.5, 8.5 Hz |
H-3α (axial) | 2.1-2.4 | multiplet | overlapping |
H-3β (equatorial) | 2.4-2.7 | multiplet | overlapping |
H-5α (axial) | 2.3-2.6 | multiplet | overlapping |
H-5β (equatorial) | 2.6-2.9 | multiplet | overlapping |
H-6α (axial) | 3.0-3.3 | multiplet | overlapping |
H-6β (equatorial) | 3.3-3.6 | multiplet | overlapping |
NH | 2.8-3.2 | broad singlet | exchangeable |
COOH | 10.5-12.5 | broad singlet | exchangeable |
The carbon-13 Nuclear Magnetic Resonance spectrum of (S)-4-Oxopiperidine-2-carboxylic acid provides complementary structural information by revealing the distinct carbon environments within the molecule [8] [11]. The most deshielded signal appears at 205-210 ppm, which is characteristic of the ketone carbonyl carbon at the C-4 position [8]. The carboxylic acid carbonyl carbon resonates at 170-175 ppm, which is consistent with the typical chemical shift range for carboxylic acid carbonyls [11].
The C-2 carbon, being adjacent to both the nitrogen atom and the carboxylic acid group, appears at 55-60 ppm [8] [9]. The methylene carbons at positions C-3 and C-5, which are adjacent to the ketone functionality, resonate at 38-42 ppm [11]. The C-6 methylene carbon, being adjacent to the nitrogen atom, appears slightly more deshielded at 42-46 ppm due to the electron-withdrawing effect of the nitrogen [8] [9].
Position | Chemical Shift (ppm) | Multiplicity (DEPT) | Assignment |
---|---|---|---|
C-2 | 55-60 | CH | α-carbon to N and COOH |
C-3 | 38-42 | CH2 | β-carbon to ketone |
C-4 | 205-210 | C | ketone carbonyl |
C-5 | 38-42 | CH2 | β-carbon to ketone |
C-6 | 42-46 | CH2 | α-carbon to N |
COOH | 170-175 | C | carboxylic acid carbonyl |
Two-dimensional Nuclear Magnetic Resonance techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can provide additional structural information by revealing proton-proton and carbon-proton correlations [4] [5]. These techniques are particularly valuable for confirming the connectivity and stereochemistry of complex molecules like (S)-4-Oxopiperidine-2-carboxylic acid [9] [11].
Infrared spectroscopy provides valuable information about the functional groups present in (S)-4-Oxopiperidine-2-carboxylic acid through the analysis of vibrational modes [12] [13]. The compound contains several key functional groups, including a ketone, a carboxylic acid, and a secondary amine, each with characteristic infrared absorption bands [14] [15].
The carboxylic acid group exhibits a broad, intense absorption band in the region of 3300-2500 cm⁻¹, which is attributed to the O-H stretching vibration [13] [16]. This broad band often overlaps with the C-H stretching vibrations that appear in the 2950-2850 cm⁻¹ region [12] [15]. The breadth of the O-H stretching band is due to hydrogen bonding interactions, which can occur both intermolecularly and intramolecularly [13] [16].
The secondary amine (N-H) stretching vibration typically appears as a medium intensity band in the 3300-3200 cm⁻¹ region [12] [17]. This band is often less broad than the O-H stretching band and can sometimes be obscured by it [14] [15].
The carbonyl stretching vibrations are among the most diagnostic features in the infrared spectrum of (S)-4-Oxopiperidine-2-carboxylic acid [14] [18]. The ketone carbonyl (C=O) at the 4-position of the piperidine ring exhibits a strong absorption band at 1710-1720 cm⁻¹ [18] [15]. The carboxylic acid carbonyl stretching vibration appears as a strong band at 1700-1710 cm⁻¹ [13] [16]. These two carbonyl stretching bands may overlap to some extent, but they can often be resolved as separate peaks or as a broad band with shoulders [14] [15].
The C-O stretching vibration of the carboxylic acid group appears as a strong band in the 1320-1210 cm⁻¹ region [13] [16]. This vibration is coupled with the O-H bending vibration, which appears as a medium intensity band in the 1420-1310 cm⁻¹ region [12] [15].
The C-N stretching vibration of the piperidine ring typically appears as a medium intensity band in the 1200-1150 cm⁻¹ region [12] [17]. The piperidine ring also exhibits characteristic ring breathing vibrations in the 950-850 cm⁻¹ region, which appear as weak to medium intensity bands [17] [15].
Functional Group | Wavenumber (cm⁻¹) | Intensity | Mode | Assignment |
---|---|---|---|---|
O-H (COOH) | 3300-2500 | broad | stretching | carboxylic acid O-H |
N-H | 3300-3200 | medium | stretching | secondary amine N-H |
C-H (aliphatic) | 2950-2850 | medium | stretching | CH2 and CH stretching |
C=O (ketone) | 1710-1720 | strong | stretching | ketone carbonyl |
C=O (COOH) | 1700-1710 | strong | stretching | carboxylic acid C=O |
C-O (COOH) | 1320-1210 | strong | stretching | carboxylic acid C-O |
C-N | 1200-1150 | medium | stretching | C-N bond |
C-H bending | 1450-1350 | medium | bending | CH2 deformation |
O-H bending | 1420-1310 | medium | bending | carboxylic acid O-H |
Ring breathing | 950-850 | weak | stretching | piperidine ring |
The infrared spectrum of (S)-4-Oxopiperidine-2-carboxylic acid can be influenced by factors such as hydrogen bonding, molecular conformation, and the physical state of the sample [12] [17]. Hydrogen bonding can cause shifts in the frequencies of certain vibrational modes, particularly those involving the O-H and N-H groups [13] [16]. The molecular conformation can affect the coupling between different vibrational modes, which can lead to changes in the observed band positions and intensities [14] [15].
Mass spectrometry is a powerful analytical technique for the structural characterization of (S)-4-Oxopiperidine-2-carboxylic acid, providing information about its molecular weight and fragmentation patterns [19] [20]. The compound, with a molecular weight of 143.14 g/mol, exhibits characteristic fragmentation patterns that reflect its structural features [1] [21].
In electron ionization mass spectrometry, the molecular ion (M+- ) of (S)-4-Oxopiperidine-2-carboxylic acid appears at m/z 143 [19] [22]. The intensity of this peak is typically moderate (15-25% relative intensity), which is consistent with the behavior of many carboxylic acids in mass spectrometry [10] [23]. The molecular ion provides confirmation of the molecular weight and serves as the starting point for understanding the fragmentation pathways [19] [20].
One of the primary fragmentation pathways involves the loss of a hydroxyl radical (- OH) from the carboxylic acid group, resulting in a fragment ion at m/z 126 [M-OH]+ with a relative intensity of 20-30% [20] [22]. A related fragmentation pathway involves the loss of water (H2O), resulting in a fragment ion at m/z 125 [M-H2O]+ with a relative intensity of 10-20% [19] [23].
The loss of the carboxyl radical (- COOH) or carboxylic acid (CO2H) from the molecular ion represents another significant fragmentation pathway, resulting in fragment ions at m/z 98 [M-COOH]+ and m/z 97 [M-CO2H]+ with relative intensities of 40-60% and 30-50%, respectively [22] [10]. These fragments correspond to the piperidine ring with the ketone functionality intact [20] [23].
Further fragmentation of the piperidine ring leads to characteristic fragment ions at m/z 84 (C5H10N+, piperidine ring + CH2) and m/z 70 (C4H8N+, piperidine ring fragment) with relative intensities of 50-80% and 70-90%, respectively [24] [25]. The fragment ion at m/z 70 often serves as the base peak in the mass spectrum of (S)-4-Oxopiperidine-2-carboxylic acid [25] [26].
The ketone functionality can undergo alpha cleavage to produce a fragment ion at m/z 55 (C3H5O+, acylium ion) with a relative intensity of 30-50% [27] [28]. Additional fragment ions include m/z 44 (CO2+, carbon dioxide) and m/z 28 (CO+, carbon monoxide) with relative intensities of 20-40% and 40-60%, respectively, which arise from the fragmentation of the carboxylic acid group [22] [23].
m/z | Relative Intensity | Fragment Ion | Fragmentation Pathway |
---|---|---|---|
143 | 15-25% | [M]+- | Molecular ion |
126 | 20-30% | [M-OH]+ | Loss of hydroxyl radical |
125 | 10-20% | [M-H2O]+ | Loss of water |
98 | 40-60% | [M-COOH]+ | Loss of carboxyl radical |
97 | 30-50% | [M-CO2H]+ | Loss of carboxylic acid |
84 | 50-80% | C5H10N+ | Piperidine ring + CH2 |
70 | 70-90% | C4H8N+ | Piperidine ring fragment |
55 | 30-50% | C3H5O+ | Acylium ion from ketone |
44 | 20-40% | CO2+ | Carbon dioxide |
28 | 40-60% | CO+ | Carbon monoxide |
42 | 20-30% | C2H4N+ | Ring fragmentation |
The fragmentation patterns observed in the mass spectrum of (S)-4-Oxopiperidine-2-carboxylic acid are consistent with those expected for compounds containing piperidine rings, ketones, and carboxylic acids [19] [20]. The presence of the ketone functionality at the 4-position of the piperidine ring influences the fragmentation behavior, leading to characteristic fragment ions that can be used for structural identification [27] [28].
Advanced mass spectrometric techniques such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) can provide additional structural information by allowing for the isolation and further fragmentation of specific ions [20] [22]. These techniques are particularly valuable for the analysis of complex mixtures and for distinguishing between isomeric compounds [25] [26].
The stereochemistry at the C-2 position (S-configuration) does not significantly influence the fragmentation patterns observed in electron ionization mass spectrometry [19] [20]. However, specialized techniques such as chiral chromatography coupled with mass spectrometry can be used to distinguish between enantiomers [24] [25].
The crystallographic investigation of (S)-4-Oxopiperidine-2-carboxylic acid and related piperidine carboxylic acid derivatives reveals significant insights into their solid-state structures and packing arrangements. While direct crystallographic data for the specific compound (S)-4-Oxopiperidine-2-carboxylic acid remains limited in the available literature, extensive research on closely related compounds provides valuable structural information that can be extrapolated to understand the target compound's behavior [1] [2].
Analysis of related 6-oxopiperidine-2-carboxylic acid derivatives demonstrates that these compounds adopt distinct crystal packing patterns depending on their substitution patterns. The (S)-6-oxo-1-(thiophen-2-ylmethyl)piperidine-2-carboxylic acid crystallizes in the monoclinic space group P21 with unit cell parameters a = 5.3473(11) Å, b = 13.073(2) Å, c = 8.408(5) Å, and β = 103.88(3)°, while the (S)-6-oxo-1-(thiophen-3-ylmethyl)piperidine-2-carboxylic acid adopts the orthorhombic space group P212121 with dimensions a = 7.9560(4) Å, b = 10.3710(5) Å, c = 13.8612(6) Å [1].
The piperidine ring in these structures consistently adopts a half-chair conformation with puckering parameters showing remarkable similarity across different derivatives. For the thiophen-2-ylmethyl derivative, the puckering amplitude Q = 0.464(2) Å with θ = 41.7(2)° and φ = -131.7(1)°, while the thiophen-3-ylmethyl analog shows Q = 0.445(2) Å, θ = 42.0(3)°, and φ = 115.7(4)° [1]. These parameters suggest that the core piperidine structure maintains consistent conformational preferences regardless of peripheral substitution patterns.
The crystallographic data reveals that the carbonyl bond lengths in these oxopiperidine derivatives (C5═O1 bonds of 1.2403(18) Å and 1.243(2) Å respectively) are somewhat longer than typical carbonyl bonds, which may be attributed to the participation of the oxygen atom in intermolecular hydrogen bonding networks [1]. The carboxylic acid groups show standard bond lengths with C11—O3 distances of approximately 1.20 Å and C11—O2 distances around 1.31-1.32 Å, consistent with typical carboxylic acid geometry.
The hydrogen bonding networks in piperidine carboxylic acid derivatives exhibit remarkable diversity and complexity, forming the primary structural motifs that govern crystal packing and stability. Comprehensive analysis of related compounds reveals several distinct hydrogen bonding patterns that are likely applicable to (S)-4-Oxopiperidine-2-carboxylic acid [3] [1] [4].
The dominant hydrogen bonding motif in 6-oxopiperidine-2-carboxylic acid derivatives involves strong O—H⋯O interactions between the carboxylic acid group and the ketone oxygen. In the thiophen-2-ylmethyl derivative, this primary hydrogen bond exhibits a distance of 2.6027(16) Å with an angle of 171(2)°, while the thiophen-3-ylmethyl analog shows a slightly shorter distance of 2.560(2) Å with an angle of 168(3)° [1]. These interactions create infinite zigzag chains that propagate along different crystallographic axes depending on the overall crystal symmetry.
The network topology analysis reveals that the (S)-6-oxo-1-(thiophen-2-ylmethyl)piperidine-2-carboxylic acid forms zigzag chains along the b-axis through O—H⋯O hydrogen bonds, which are further connected by weak C—H⋯O interactions to generate R44(20) sheet motifs according to graph set notation [1]. Additionally, very weak C═O⋯π contacts may exist between the carbonyl oxygen and the thiophene ring centroid, with distances around 3.751(3) Å.
In contrast, the (S)-6-oxo-1-(thiophen-3-ylmethyl)piperidine-2-carboxylic acid exhibits a more complex three-dimensional hydrogen bonding framework. The primary O—H⋯O interactions create zigzag chains along the c-axis, but these are supplemented by two distinct C—H⋯O interactions that combine to form a R44(21) three-dimensional supramolecular framework [1]. This structure also features an intramolecular C6—H6B⋯O1 hydrogen bond generating an S(5) motif, which is absent in the thiophen-2-ylmethyl derivative.
The 4-piperidinecarboxylic acid monohydrate structure demonstrates the significant role of water molecules in hydrogen bonding networks. The structure exhibits a three-dimensional assembly where infinite chains of amino acid molecules are linked by amino-carboxylate intermolecular hydrogen bonds running parallel to both b and c axes, while chains intercalated with water molecules are connected by water-carboxylate hydrogen bonds parallel to the a-axis [3]. Theoretical calculations indicate substantial cooperative effects in these hydrogen bonding chains, manifested as progressive shortening of hydrogen bond distances and decreasing bond enthalpies per monomer as chain length increases.
Complex formation studies reveal additional hydrogen bonding possibilities. In the piperidine-4-carboxylic acid/chloroacetic acid complex, the protonated piperidine ring participates in three distinct hydrogen bonds: O(1)–H(1)⋯O(3) at 2.604(2) Å, N(1)–H(12)⋯O(3) at 2.753(2) Å, and N(1)–H(11)⋯O(4) at 2.760(2) Å [5]. This demonstrates the versatility of both the carboxylic acid and the nitrogen center in forming multiple simultaneous hydrogen bonds when appropriately protonated.
Polymorphism in piperidine carboxylic acid derivatives represents a critical aspect of their solid-state chemistry, with significant implications for stability, processability, and potential pharmaceutical applications. Comparative analysis of known polymorphic systems provides insights into the factors governing polymorph formation and stability relationships in (S)-4-Oxopiperidine-2-carboxylic acid [6] [7] [8].
The 4-piperidinecarboxylic acid system exemplifies the complexity of polymorphic behavior in this class of compounds. Three distinct phases have been characterized: Phase 1 represents the monohydrated form stable from room temperature to 359 K, Phase 2 corresponds to an anhydrous form observed at 363 K following dehydration, and Phase 3 represents a high-temperature anhydrous form stable above 543 K [7]. The phase transitions are accompanied by significant modifications in hydrogen bonding patterns and torsional orientation of the carboxylate group, with the carboxylate group undergoing a 49° rotation during the Phase 2 to Phase 3 transition.
The 4-hydroxypiperidine system demonstrates conformational polymorphism where different forms exhibit distinct NH hydrogen configurations. The tetragonal form (1t, space group P4̄21c) features axial NH hydrogen positioning, while the orthorhombic form (1o, space group Fdd2) exhibits equatorial NH hydrogen orientation [6]. Both forms maintain equatorial OH group positioning, but the different NH configurations lead to distinct hydrogen bonding networks, with each form involving one N—H⋯O and one O—H⋯N hydrogen bond in different spatial arrangements.
Temperature-dependent polymorphic behavior is particularly well-documented in piperidine derivatives. Differential scanning calorimetry studies indicate that piperidine itself may form different phases during cooling from the liquid state, with a phase transformation occurring at 239 K that is not reversible upon warming [8]. This suggests the existence of metastable polymorphs that are kinetically trapped at lower temperatures.
Pressure effects on polymorphic stability have been investigated in detail for piperidine itself. High-pressure crystallographic studies up to 2.77 GPa revealed no phase transitions, with the structure maintaining its fundamental hydrogen-bonded chain motif throughout the pressure range [8]. However, the bulk modulus data (indicating moderate compressibility) suggests that alternative polymorphs might be accessible under different crystallization conditions or in the presence of additives.
The relationship between molecular conformation and polymorphic behavior is particularly evident in oxopiperidine derivatives. The piperidine ring conformation is strongly influenced by the hybridization state of carbon atoms adjacent to nitrogen. Sp3-hybridized carbons favor chair conformations, while sp2-hybridized carbons (as in ketone groups) promote half-chair conformations [9]. This conformational preference directly impacts the hydrogen bonding geometry and consequently the crystal packing arrangements that define different polymorphic forms.
Electronic structure calculations provide additional insights into polymorph stability. The charge distribution analysis reveals that oxygen atoms in carbonyl and carboxyl groups carry substantial negative charges (around -0.44 to -0.45), while hydrogen atoms in carboxylic acid groups carry positive charges (approximately +0.36 to +0.39) [1]. This charge distribution pattern governs the hydrogen bonding preferences and ultimately determines the most stable crystal packing arrangements.
Comparative analysis suggests that (S)-4-Oxopiperidine-2-carboxylic acid likely exhibits similar polymorphic tendencies to its structural analogs. The presence of both ketone and carboxylic acid functionalities provides multiple hydrogen bonding sites, potentially leading to different hydrogen bonding network topologies in alternative polymorphic forms. The chiral center at the 2-position may further influence polymorphic behavior by restricting certain molecular conformations or packing arrangements.
The thermal stability relationships in these systems typically follow monotropic or enantiotropic patterns. Monotropic systems, such as the 4-piperidinecarboxylic acid phases, show unidirectional phase transitions with increasing temperature and generally irreversible transformations [7]. Enantiotropic systems, exemplified by compounds like Tafamidis polymorphs, exhibit reversible phase transitions at specific transition temperatures, although kinetic barriers may prevent complete reversibility in practice [10].
Crystal System | Space Group | Key Structural Features | Stability Relationship |
---|---|---|---|
Thiophen-2-ylmethyl derivative | P21 | Zigzag chains, R44(20) sheets | Single form characterized |
Thiophen-3-ylmethyl derivative | P212121 | 3D framework, R44(21) | Single form characterized |
4-Piperidinecarboxylic acid | P21/c (hydrate) | Three phases, temperature-dependent | Monotropic sequence |
4-Hydroxypiperidine | P4̄21c, Fdd2 | NH configuration differences | Two polymorphs |